molecular formula C8H8NSe B14802697 N-Phenylethaneselenoamide

N-Phenylethaneselenoamide

Cat. No.: B14802697
M. Wt: 197.13 g/mol
InChI Key: FSLWGUONYOPEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenylethaneselenoamide is an organic compound that belongs to the class of selenoamides It is characterized by the presence of a selenium atom bonded to an amide group, which is further attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylethaneselenoamide typically involves the reaction of phenyl isocyanate with ethaneselenol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Phenylethaneselenoamide undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenoethers or selenides.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Selenoxides and selenones.

    Reduction: Selenoethers and selenides.

    Substitution: Various substituted selenoamides.

Scientific Research Applications

N-Phenylethaneselenoamide has several applications in scientific research:

    Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways involving selenium.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the synthesis of specialty chemicals and materials that require the incorporation of selenium.

Mechanism of Action

The mechanism of action of N-Phenylethaneselenoamide involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a crucial role in redox reactions and cellular defense mechanisms. The compound can modulate the activity of these enzymes, leading to various biological effects. The molecular targets include selenoproteins and other selenium-containing biomolecules.

Comparison with Similar Compounds

    N-Phenylacetamide: Similar structure but contains an oxygen atom instead of selenium.

    N-Phenylthioacetamide: Contains a sulfur atom instead of selenium.

    N-Phenylselenourea: Contains a selenium atom but with a different functional group.

Uniqueness: N-Phenylethaneselenoamide is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its oxygen and sulfur analogs. The selenium atom enhances the compound’s reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8NSe

Molecular Weight

197.13 g/mol

InChI

InChI=1S/C8H8NSe/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

FSLWGUONYOPEGV-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)[Se]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.